molecular formula C26H20N2 B11824742 1-Benzyl-2,5-diphenyl-1H-pyrrolo[2,3-c]pyridine

1-Benzyl-2,5-diphenyl-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B11824742
M. Wt: 360.4 g/mol
InChI Key: ORLQXJGLWRTIHW-UHFFFAOYSA-N
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Description

1-Benzyl-2,5-diphenyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that has garnered interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound features a pyrrolo[2,3-c]pyridine core substituted with benzyl and diphenyl groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-Benzyl-2,5-diphenyl-1H-pyrrolo[2,3-c]pyridine typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under specific conditionsIndustrial production methods often optimize these steps to enhance yield and purity, employing catalysts and controlled environments to ensure consistency .

Chemical Reactions Analysis

1-Benzyl-2,5-diphenyl-1H-pyrrolo[2,3-c]pyridine undergoes several types of chemical reactions, including:

Scientific Research Applications

1-Benzyl-2,5-diphenyl-1H-pyrrolo[2,3-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-2,5-diphenyl-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The pathways involved often include signal transduction mechanisms that regulate cell proliferation, apoptosis, and other critical processes .

Comparison with Similar Compounds

1-Benzyl-2,5-diphenyl-1H-pyrrolo[2,3-c]pyridine can be compared with other pyrrolo[2,3-c]pyridine derivatives:

Properties

Molecular Formula

C26H20N2

Molecular Weight

360.4 g/mol

IUPAC Name

1-benzyl-2,5-diphenylpyrrolo[2,3-c]pyridine

InChI

InChI=1S/C26H20N2/c1-4-10-20(11-5-1)19-28-25(22-14-8-3-9-15-22)17-23-16-24(27-18-26(23)28)21-12-6-2-7-13-21/h1-18H,19H2

InChI Key

ORLQXJGLWRTIHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC3=CC(=NC=C32)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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